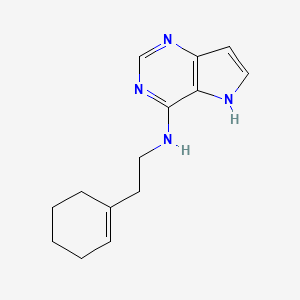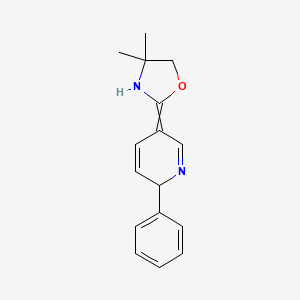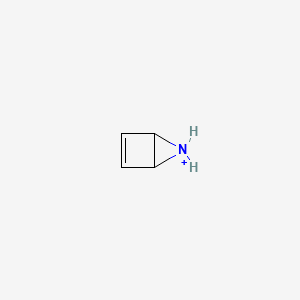![molecular formula C12H13ClN2OSi B14407736 (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile CAS No. 86145-10-0](/img/structure/B14407736.png)
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile typically involves the reaction of 2-chlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Chlorophenylacetonitrile+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chlorophenyl group can participate in aromatic substitution reactions, while the propanedinitrile moiety can undergo nucleophilic addition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenylacetonitrile: Lacks the trimethylsilyl group, making it less reactive in certain reactions.
Trimethylsilyl chloride: Used as a reagent rather than a final product.
Propanedinitrile: Does not contain the chlorophenyl or trimethylsilyl groups, limiting its reactivity.
Uniqueness
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorophenyl and trimethylsilyl groups allows for selective reactions and the formation of complex molecules.
Propriétés
Numéro CAS |
86145-10-0 |
|---|---|
Formule moléculaire |
C12H13ClN2OSi |
Poids moléculaire |
264.78 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-trimethylsilyloxypropanedinitrile |
InChI |
InChI=1S/C12H13ClN2OSi/c1-17(2,3)16-12(8-14,9-15)10-6-4-5-7-11(10)13/h4-7H,1-3H3 |
Clé InChI |
YSQYLPPVDHMHMU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


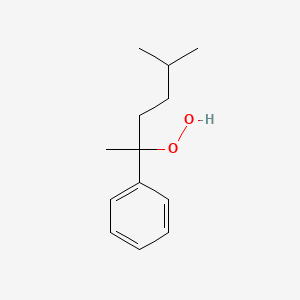
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
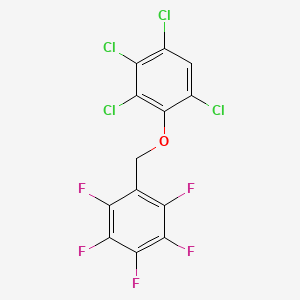
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
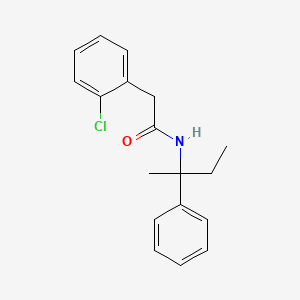
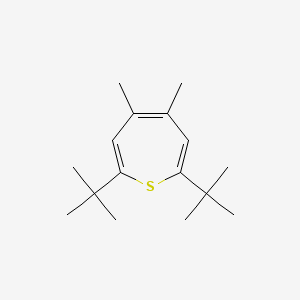
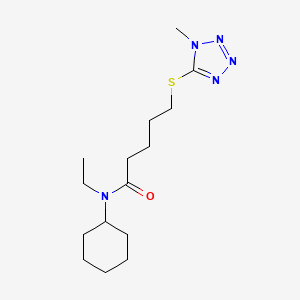
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
